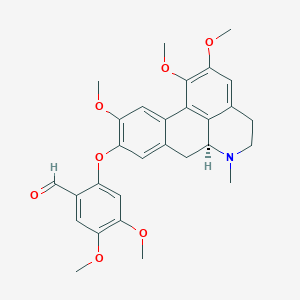
Hernandaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hernandaline is a natural product found in Cocculus pendulus, Thalictrum delavayi, and Hernandia nymphaeifolia with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Hernandaline is characterized by its complex structure, which features a phenyl-dimeric arrangement. The molecular formula and structural details are crucial for understanding its reactivity and interaction with biological systems.
Medicinal Applications
This compound has been investigated for its potential in various therapeutic areas:
Anticancer Properties
Recent studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. It has been shown to enhance the efficacy of combinational therapies, particularly in:
- Breast Cancer : Demonstrated inhibition of tumor growth in vitro.
- Leukemia : Induced apoptosis in specific leukemia cell lines.
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves:
- Antioxidant Activity : Reducing oxidative stress in neuronal cells.
- Neuroinflammation Modulation : Decreasing inflammatory markers associated with neurodegeneration.
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation through modulation of cytokine production. This application is particularly relevant in conditions like arthritis and chronic inflammatory diseases.
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture:
Pest Resistance
Studies have indicated that this compound can serve as a natural pesticide, effectively repelling certain pests without harming beneficial insects. This property is advantageous for sustainable agriculture practices.
Plant Growth Promotion
Preliminary research suggests that this compound may enhance plant growth and resilience against environmental stressors, making it a candidate for use in biofertilizers.
Case Studies and Research Findings
A selection of case studies highlights the applications of this compound across different fields:
Eigenschaften
CAS-Nummer |
10210-99-8 |
|---|---|
Molekularformel |
C29H31NO7 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
2-[[(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C29H31NO7/c1-30-8-7-16-10-26(35-5)29(36-6)28-19-13-23(33-3)25(11-17(19)9-20(30)27(16)28)37-21-14-24(34-4)22(32-2)12-18(21)15-31/h10-15,20H,7-9H2,1-6H3/t20-/m0/s1 |
InChI-Schlüssel |
HLUNBGMOGGEWFX-FQEVSTJZSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















